molecular formula C26H30N2O6 B15298415 (2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

(2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

Cat. No.: B15298415
M. Wt: 466.5 g/mol
InChI Key: RBRXIJOBPKINSF-AOMKIAJQSA-N
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Description

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid is a complex organic compound that plays a significant role in various chemical and biological applications. This compound is often used in peptide synthesis due to its protective groups, which help in the selective modification of functional groups.

Preparation Methods

The synthesis of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid involves multiple steps. The key steps include the protection of amino and carboxyl groups using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection processes .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid involves the selective protection and deprotection of functional groups. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions to occur. The deprotection process is typically carried out using TFA, which removes the protective groups and exposes the functional groups for further reactions .

Comparison with Similar Compounds

Similar compounds include other Boc and Fmoc protected amino acids and peptides. What sets rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid apart is its specific structure, which provides unique reactivity and selectivity in chemical reactions. Other similar compounds include:

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(14-22(28)23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22-/m0/s1

InChI Key

RBRXIJOBPKINSF-AOMKIAJQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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